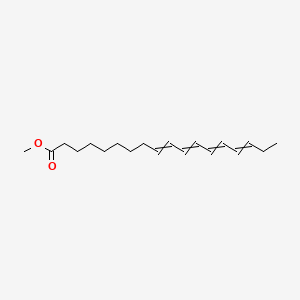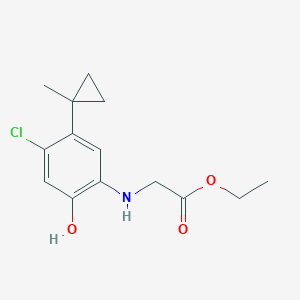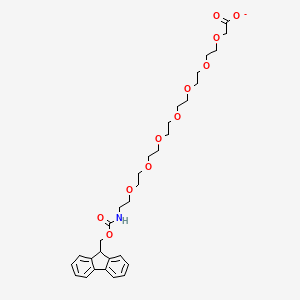![molecular formula C20H31NO8 B14097094 [7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate](/img/structure/B14097094.png)
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(+)-Echimidine N-Oxide is a naturally occurring pyrrolizidine alkaloid N-oxide. Pyrrolizidine alkaloids are a group of naturally occurring chemical compounds that are found in certain plants. These compounds are known for their potential toxic effects on the liver and other organs. (+)-Echimidine N-Oxide is of particular interest due to its unique structure and biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (+)-Echimidine N-Oxide typically involves the oxidation of the parent alkaloid, (+)-Echimidine. This can be achieved using various oxidizing agents such as hydrogen peroxide, peracids like peracetic acid or perbenzoic acid, or other oxidizing agents like urea-hydrogen peroxide complex . The reaction is usually carried out in an organic solvent such as methanol or acetonitrile under mild conditions to ensure high yields and selectivity.
Industrial Production Methods
Industrial production of (+)-Echimidine N-Oxide may involve the use of continuous flow reactors to ensure consistent quality and yield. The use of titanium silicalite in a packed-bed microreactor with hydrogen peroxide in methanol as the solvent has been reported to be an efficient and environmentally friendly method for the production of N-oxides .
化学反应分析
Types of Reactions
(+)-Echimidine N-Oxide undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.
Reduction: Reduction of (+)-Echimidine N-Oxide can revert it back to the parent alkaloid, (+)-Echimidine.
Substitution: N-Oxides can participate in substitution reactions where the oxygen atom is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, peracids (e.g., peracetic acid, perbenzoic acid), urea-hydrogen peroxide complex.
Reduction: Lithium aluminium hydride, sodium borohydride, catalytic hydrogenation.
Substitution: Various nucleophiles can be used depending on the desired substitution product.
Major Products Formed
Oxidation: More oxidized derivatives of (+)-Echimidine N-Oxide.
Reduction: (+)-Echimidine.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
(+)-Echimidine N-Oxide has several scientific research applications, including:
Chemistry: Used as a model compound to study the reactivity of pyrrolizidine alkaloid N-oxides and their derivatives.
Biology: Investigated for its potential toxic effects on liver cells and other biological systems.
Medicine: Studied for its potential therapeutic applications and toxicological effects.
Industry: Used in the synthesis of other complex organic molecules and as a precursor for the production of other pyrrolizidine alkaloid derivatives .
作用机制
The mechanism of action of (+)-Echimidine N-Oxide involves its interaction with cellular components, leading to various biological effects. As an N-oxide, it can act as a mild Lewis base, activating certain Lewis acidic parts of molecules and increasing the reactivity of its nucleophilic part towards various reactions with electrophiles . This can lead to the formation of reactive intermediates that can interact with cellular macromolecules, causing toxic effects.
相似化合物的比较
Similar Compounds
Pyridine N-Oxide: A simple N-oxide used in various chemical reactions and as a model compound for studying N-oxide reactivity.
N-Methylmorpholine N-Oxide: An oxidant used in organic synthesis.
Lauryldimethylamine Oxide: A surfactant used in consumer products .
Uniqueness
(+)-Echimidine N-Oxide is unique due to its complex structure and the presence of the pyrrolizidine alkaloid framework. This gives it distinct biological activities and reactivity compared to simpler N-oxides like pyridine N-oxide and N-methylmorpholine N-oxide. Its potential toxic effects and therapeutic applications make it a compound of significant interest in both scientific research and industrial applications.
属性
分子式 |
C20H31NO8 |
|---|---|
分子量 |
413.5 g/mol |
IUPAC 名称 |
[7-(2-methylbut-2-enoyloxy)-4-oxido-5,6,7,8-tetrahydro-3H-pyrrolizin-4-ium-1-yl]methyl 2,3-dihydroxy-2-(1-hydroxyethyl)-3-methylbutanoate |
InChI |
InChI=1S/C20H31NO8/c1-6-12(2)17(23)29-15-8-10-21(27)9-7-14(16(15)21)11-28-18(24)20(26,13(3)22)19(4,5)25/h6-7,13,15-16,22,25-26H,8-11H2,1-5H3 |
InChI 键 |
KDJGEXAPDZNXSD-UHFFFAOYSA-N |
规范 SMILES |
CC=C(C)C(=O)OC1CC[N+]2(C1C(=CC2)COC(=O)C(C(C)O)(C(C)(C)O)O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Methyl 3-(3,4-dimethylpent-2-enoyloxy)-15,16-dihydroxy-9,13-dimethyl-4,11-dioxo-10-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,18-dioxapentacyclo[12.5.0.01,6.02,17.08,13]nonadec-9-ene-17-carboxylate](/img/structure/B14097013.png)
![1,3-dimethyl-8-(2-phenylethyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/structure/B14097018.png)

![5,7-Dichloro-1-(3-ethoxyphenyl)-2-(5-methyl-1,2-oxazol-3-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14097033.png)
![1-{[3-(3,4-dichlorophenyl)-2,4-dioxo-3,4-dihydroquinazolin-1(2H)-yl]acetyl}piperidine-4-carboxamide](/img/structure/B14097042.png)
![5-[2-(3,4-dimethoxyphenyl)ethyl]-3-(2-hydroxy-3,5-dimethylphenyl)-4-(3-methoxyphenyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(2H)-one](/img/structure/B14097047.png)
![tert-butyl 3-(2-methoxy-2-oxoethylidene)spiro[2H-indene-1,4'-piperidine]-1'-carboxylate](/img/structure/B14097056.png)

![1,7-dimethyl-8-[3-(morpholin-4-yl)propyl]-3-(2-oxopropyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B14097083.png)
![2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B14097095.png)
![6-{[4-(1,3-Benzodioxol-5-ylmethyl)piperazin-1-yl]carbonyl}-1,4-dihydroquinoxaline-2,3-dione](/img/structure/B14097096.png)
![tert-butyl 2-[[4-[(E)-N'-hydroxycarbamimidoyl]phenyl]methyl-methylamino]acetate](/img/structure/B14097098.png)

![2-hydrazinyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B14097105.png)
